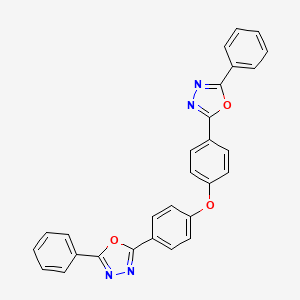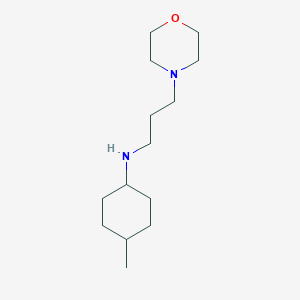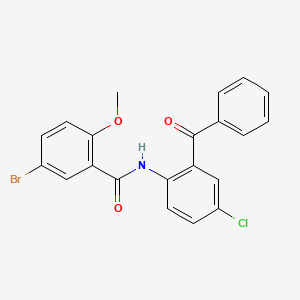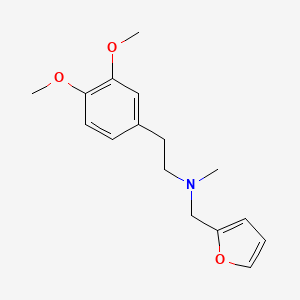
1,3,4-Oxadiazole, 2,2'-(oxydi-4,1-phenylene)bis[5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole, 2,2’-(oxydi-4,1-phenylene)bis[5-phenyl- is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is known for its significant chemical and biological properties, making it a valuable structure in medicinal chemistry .
Preparation Methods
1,3,4-Oxadiazole derivatives can be synthesized through various methods. One common pathway involves the oxidation of tetrazoles in the presence of aldehydes. Another method includes the reaction of tetrazoles with acyl chlorides, both of which involve the release of nitrogen gas . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.
Chemical Reactions Analysis
1,3,4-Oxadiazole compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aldehydes, acyl chlorides, and hydrazides. The major products formed from these reactions are often other heterocyclic compounds, which can be further utilized in medicinal chemistry .
Scientific Research Applications
1,3,4-Oxadiazole, 2,2’-(oxydi-4,1-phenylene)bis[5-phenyl- has a broad spectrum of scientific research applications. In chemistry, it is used as a building block for synthesizing other heterocyclic compounds. In biology and medicine, it has shown significant antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . Additionally, it is used in the development of new drugs and as a surrogate for carboxylic acids, esters, and carboxamides .
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole compounds involves their ability to interact with various molecular targets and pathways. These compounds can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, some 1,3,4-oxadiazole derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1,3,4-Oxadiazole is one of the four isomers of oxadiazole, the others being 1,2,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole . Compared to its isomers, 1,3,4-oxadiazole is more widely studied due to its significant biological activity and chemical stability. Similar compounds include raltegravir, an HIV drug, and zibotentan, an anticancer agent, both of which contain the 1,3,4-oxadiazole ring .
Properties
IUPAC Name |
2-phenyl-5-[4-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N4O3/c1-3-7-19(8-4-1)25-29-31-27(34-25)21-11-15-23(16-12-21)33-24-17-13-22(14-18-24)28-32-30-26(35-28)20-9-5-2-6-10-20/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZQBNJMINPPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NN=C(O5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367357 |
Source


|
| Record name | 1,3,4-Oxadiazole, 2,2'-(oxydi-4,1-phenylene)bis[5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95903-95-0 |
Source


|
| Record name | 1,3,4-Oxadiazole, 2,2'-(oxydi-4,1-phenylene)bis[5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N'-bis[4-(acetylamino)phenyl]terephthalamide](/img/structure/B4999946.png)
![1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene](/img/structure/B4999954.png)

![[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B4999971.png)

![(5E)-5-[(5-phenylfuran-2-yl)methylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4999985.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5000003.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5000005.png)
![{(5E)-5-[(5-methylthiophen-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5000020.png)
![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5000035.png)
![N-[1-(2-adamantyl)ethyl]benzenesulfonamide](/img/structure/B5000036.png)
![3-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5000044.png)
![methyl 2-[[2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate](/img/structure/B5000050.png)

